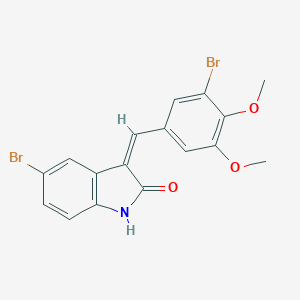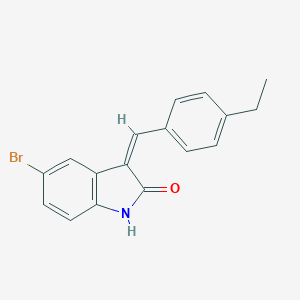![molecular formula C21H20N4O3S B307958 6-(3-Methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307958.png)
6-(3-Methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that belongs to the family of benzoxazepines. It has been synthesized and researched for its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 6-(3-Methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been found to exhibit antimicrobial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cancer cell growth and proliferation, as well as the disruption of bacterial cell membranes. It has also been found to exhibit neuroprotective effects and potential therapeutic effects for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(3-Methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments include its potential as a therapeutic agent for the treatment of various diseases, as well as its anticancer and antimicrobial activities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For research on 6-(3-Methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine include further studies on its potential therapeutic applications, as well as its mechanism of action and toxicity. Additionally, research could focus on the development of analogs and derivatives of this compound with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of 6-(3-Methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 3-(methylsulfanyl)aniline with 3-methoxybenzoyl chloride in the presence of a base, followed by the reaction of the resulting product with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The final step involves the reduction of the resulting product with sodium borohydride to yield the desired compound.
Aplicaciones Científicas De Investigación
6-(3-Methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been researched for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antitumor, and antimicrobial activities. It has also been researched for its potential as a therapeutic agent for the treatment of Alzheimer's disease.
Propiedades
Fórmula molecular |
C21H20N4O3S |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
1-[6-(3-methoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one |
InChI |
InChI=1S/C21H20N4O3S/c1-4-17(26)25-16-11-6-5-10-15(16)18-19(22-21(29-3)24-23-18)28-20(25)13-8-7-9-14(12-13)27-2/h5-12,20H,4H2,1-3H3 |
Clave InChI |
SGUNWNPYEQBKRD-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=CC=C4)OC |
SMILES canónico |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307878.png)
![3-(2-{8-[(2-Chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate](/img/structure/B307880.png)
![7-Acetyl-3-(hexylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307882.png)

![4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate](/img/structure/B307886.png)
![3-(Methylsulfanyl)-6-(3-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307887.png)
![N-[(Z)-3-[(2E)-2-[1-(2-chloroethyl)-2-oxoindol-3-ylidene]hydrazinyl]-1-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B307888.png)
![(5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307890.png)
![(5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307891.png)

![(5Z)-2-(4-fluoroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307895.png)


